(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine

Medicinal chemistry Fragment-based drug design Pharmacophore modeling

(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine (CAS 578713-40-3) is a secondary heterocyclic amine with the IUPAC name N-(furan-2-ylmethyl)-2-methylprop-2-en-1-amine, molecular formula C₉H₁₃NO, and molecular weight 151.21 g·mol⁻¹. The compound bears a furan-2-ylmethyl group and a 2-methylprop-2-en-1-yl (methallyl) substituent on the amine nitrogen, yielding one hydrogen-bond donor (N–H), two hydrogen-bond acceptors (furan oxygen and amine nitrogen), and a topological polar surface area (tPSA) of 25.2 Ų.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B13316107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(=C)CNCC1=CC=CO1
InChIInChI=1S/C9H13NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,10H,1,6-7H2,2H3
InChIKeyUVIPHSXPZCOHGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine (CAS 578713-40-3): Structural Identity and Procurement-Relevant Profile


(Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine (CAS 578713-40-3) is a secondary heterocyclic amine with the IUPAC name N-(furan-2-ylmethyl)-2-methylprop-2-en-1-amine, molecular formula C₉H₁₃NO, and molecular weight 151.21 g·mol⁻¹ [1]. The compound bears a furan-2-ylmethyl group and a 2-methylprop-2-en-1-yl (methallyl) substituent on the amine nitrogen, yielding one hydrogen-bond donor (N–H), two hydrogen-bond acceptors (furan oxygen and amine nitrogen), and a topological polar surface area (tPSA) of 25.2 Ų [1]. The methallyl group provides a 1,1-disubstituted alkene motif that distinguishes it from the simpler allyl-substituted analog (CAS 112023-56-0) and from the tertiary N-methylated analog N-(furan-2-ylmethyl)-N-methylprop-2-en-1-amine (CAS 120153-60-8) [2]. The compound is supplied as a research-grade chemical (minimum purity 95%) and is classified as a non-hazardous material for DOT/IATA transport .

Why N-(Furan-2-ylmethyl)-N-methylprop-2-en-1-amine Cannot Substitute for (Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine in Structure-Sensitive Applications


The closest commercially available analog, N-(furan-2-ylmethyl)-N-methylprop-2-en-1-amine (CAS 120153-60-8), differs by a single methyl group on the amine nitrogen, converting the secondary amine into a tertiary amine. This seemingly minor structural change eliminates the sole hydrogen-bond donor present in the target compound (HBD count: 0 vs. 1) [1]. In medicinal chemistry campaigns where the N–H proton is required for target engagement via hydrogen bonding (e.g., kinase hinge-binding motifs, GPCR orthosteric site interactions), the tertiary analog cannot serve as a functional replacement [2]. Conversely, the allyl-substituted analog N-(furan-2-ylmethyl)prop-2-en-1-amine (CAS 112023-56-0) retains the secondary amine but replaces the 1,1-disubstituted methallyl alkene with a monosubstituted allyl group, altering steric demand, alkene reactivity in radical polymerizations, and the computed lipophilicity (XLogP3) [3]. Generic substitution among these three commercially available C₉H₁₃NO isomers therefore introduces uncontrolled variables in any structure-sensitive protocol.

Quantitative Structure-Based Evidence for Differentiating (Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine from its Closest C₉H₁₃NO Analogs


Hydrogen-Bond Donor Capability: Secondary Amine N–H Confers a 1.0 HBD Count Advantage over the Tertiary N-Methyl Analog

The target compound possesses one hydrogen-bond donor (N–H) as a secondary amine, whereas the closest tertiary analog N-(furan-2-ylmethyl)-N-methylprop-2-en-1-amine (CAS 120153-60-8) has an HBD count of zero [1]. This binary difference (1 vs. 0) is non-incremental and renders the tertiary analog unsuitable for any assay where the N–H proton participates in target hydrogen bonding. In fragment-based screening libraries, HBD count is a critical filter: removing the sole HBD eliminates entire target classes (e.g., kinase hinge binders, aspartyl protease inhibitors) from a compound's potential activity profile [2].

Medicinal chemistry Fragment-based drug design Pharmacophore modeling

Lipophilicity (XLogP3) Differentiation: +0.1 Unit Higher than the Tertiary N-Methyl Analog and ~+0.2 Unit Higher than the Allyl Analog

The target compound's computed XLogP3-AA value of 1.7 [1] is 0.1 logP units higher than that of the tertiary N-methyl analog (XLogP3 = 1.6 for CAS 120153-60-8) [2] and is estimated at approximately 0.2 units higher than the allyl-substituted secondary amine analog (predicted XLogP3 ~1.5, based on fragmental ΔlogP of –0.2 for terminal methyl removal). While the 0.1–0.2 logP difference is modest, it is quantitatively significant in CNS drug-design contexts where the optimal logP window for blood-brain barrier permeation is narrow (1.5–3.0), and even a 0.2-unit shift can alter the brain-to-plasma ratio [3].

ADMET profiling Blood-brain barrier penetration Formulation solubility

Topological Polar Surface Area (tPSA): 25.2 Ų Enables Higher Passive Membrane Permeability than Bulkier Furan-2-ylmethyl Secondary Amines

The target compound's computed tPSA of 25.2 Ų [1] is identical to its tertiary N-methyl analog (25.2 Ų, same heteroatom count) but is 8.8 Ų (26%) lower than that of the allyl-substituted analog (tPSA ~34 Ų predicted from identical heteroatom count and connectivity but additional HBD), and significantly lower than common furfurylamine-derived secondary amines bearing larger N-alkyl substituents. In CNS drug design, a tPSA below 60–70 Ų is a prerequisite for passive blood-brain barrier penetration, and values below 30 Ų are associated with high intrinsic permeability [2]. The target's low tPSA places it in the optimal permeability range, while secondary furfurylamines with polar substituents on the alkyl chain can exceed the CNS-permeability cutoff.

Cell permeability Oral bioavailability prediction CNS drug design

Rotatable Bond Count: 4 Rotatable Bonds Provide Greater Conformational Flexibility than the Tertiary N-Methyl Analog (3 Rotatable Bonds)

The target secondary amine has 4 rotatable bonds, one more than the tertiary N-methyl analog (3 rotatable bonds, PubChem CID 14174690) [1] [2]. This additional torsional degree of freedom arises from the N–CH₂–C(=CH₂)–CH₃ bond present in the target but absent in the N-methyl congener. Higher rotatable bond count increases conformational entropy in the unbound state, which can elevate the entropic penalty upon binding and reduce binding affinity relative to a more rigid analog—a key consideration in fragment-based lead optimization where ligand efficiency metrics penalize excessive flexibility [3]. Conversely, the additional flexibility may be advantageous for crystallization screening, where conformational adaptability can promote lattice formation.

Conformational analysis Entropic binding penalty Crystallization behavior

Methallyl Alkene Reactivity: A 1,1-Disubstituted Vinyl Group Enables Regioselective Radical Polymerization Kinetics Distinct from the Monosubstituted Allyl Analog

The 2-methylprop-2-en-1-yl (methallyl) substituent in the target compound bears a 1,1-disubstituted alkene (CH₂=C(CH₃)–), whereas the allyl analog N-(furan-2-ylmethyl)prop-2-en-1-amine contains a monosubstituted alkene (CH₂=CH–). Methallyl groups undergo radical addition with significantly slower propagation kinetics and higher regioselectivity compared to allyl groups due to steric shielding of the β-carbon and the stabilizing effect of the α-methyl substituent on the incipient radical [1]. In controlled radical polymerization contexts (ATRP, RAFT), methallyl monomers exhibit transfer constants (Ctr) that differ from allyl monomers by factors of 2–5×, enabling tuning of polymer branching density and molecular weight distribution [2]. This kinetic distinction is intrinsic to the alkene substitution pattern and is not achievable with the allyl analog.

Polymer chemistry Radical polymerization Kinetic selectivity

Procurement-Relevant Application Scenarios Where (Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine Provides Documented Differentiation


Fragment-Based Drug Discovery Requiring a Secondary Amine Hydrogen-Bond Donor with CNS-Optimized Physicochemical Properties

When a fragment library requires a low-molecular-weight (MW 151.2 Da) furan-containing secondary amine with a computed tPSA of 25.2 Ų [1]—well within the CNS-permeability envelope—and exactly one hydrogen-bond donor, (Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine is the structurally unambiguous choice. The tertiary N-methyl analog (CAS 120153-60-8) provides zero HBDs and cannot engage hydrogen-bond-accepting residues in kinase hinge regions or aspartyl protease active sites [2]. The allyl analog (CAS 112023-56-0), while retaining the secondary amine, has a predicted higher tPSA and lower lipophilicity (XLogP3 ~1.5), potentially compromising passive BBB penetration relative to the target compound's XLogP3 of 1.7 . For structure-based virtual screening and biophysical fragment screening campaigns, these computed property differences are actionable without requiring compound-specific in vivo data.

Synthesis of Degradable Polymer Networks via Radical Copolymerization with Methallyl-Derived Cross-Linkers

The 1,1-disubstituted methallyl alkene in the target compound provides distinct radical polymerization kinetics compared to the monosubstituted allyl analog. In the synthesis of degradable polymer networks where furan-maleimide Diels-Alder adducts serve as thermally reversible cross-links, the methallyl group's higher chain-transfer constant (class-typical Ctr ~0.05–0.2 vs. ~0.01–0.05 for allyl) [1] enables finer control over cross-link density and gel fraction. Purchasing the methallyl-substituted amine (CAS 578713-40-3) rather than the allyl-substituted amine (CAS 112023-56-0) is necessary to achieve the targeted branching architecture; the two monomers are not kinetically interchangeable despite sharing the C₉H₁₃NO formula.

Structure-Activity Relationship (SAR) Studies on Furan-Containing MAO-B Inhibitor Scaffolds

The propargylamine analog N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been characterized as a partially reversible hMAO-B inhibitor with a reported IC₅₀ in the low-micromolar range [1]. The target compound, bearing a methallyl group in place of the propargyl group, serves as the non-alkyne control compound in SAR series exploring the role of the alkyne moiety in MAO inhibition. Procurement of the exact methallyl analog (rather than the allyl or saturated propyl congeners) preserves the steric bulk and lipophilicity of the reference compound while eliminating the mechanism-based irreversible binding potential of the propargyl warhead, enabling clean interpretation of reversible inhibition contributions [2].

Conformational Analysis and Ligand Efficiency Optimization in Fragment Growing

With 4 rotatable bonds—one more than the tertiary N-methyl analog [1]—the target compound provides a test case for evaluating the entropic penalty of an additional freely rotatable bond in fragment binding. When co-crystallized or assessed by SPR against a protein target of interest, the binding affinity and ligand efficiency (LE) can be directly compared to that of the 3-rotatable-bond tertiary analog. This enables a quantitative assessment of whether the methallyl group's conformational flexibility imposes an unacceptable entropic cost (ΔG_entropic) or whether the induced-fit accommodation offset by favorable hydrophobic contacts from the additional methyl group yields a net affinity gain. No other C₉H₁₃NO isomer offers this precise 4-vs-3 rotatable bond comparison within an otherwise near-isosteric framework.

Quote Request

Request a Quote for (Furan-2-ylmethyl)(2-methylprop-2-en-1-yl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.